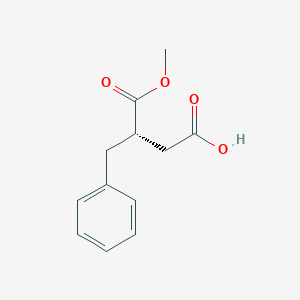
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves the use of Meldrum’s acid derivatives. One common method is the reaction between Meldrum’s acid and benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and potassium carbonate in an aprotic solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .
類似化合物との比較
Similar Compounds
Meldrum’s Acid: A precursor in the synthesis of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid.
4-Methoxybenzoic Acid: Shares the methoxy functional group but differs in overall structure and reactivity
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals .
特性
CAS番号 |
182247-45-6 |
|---|---|
分子式 |
C12H13O4- |
分子量 |
221.23 g/mol |
IUPAC名 |
(3S)-3-benzyl-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m0/s1 |
InChIキー |
BUNMUVFKMIOEQU-JTQLQIEISA-M |
SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)O |
異性体SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)CC(=O)[O-] |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


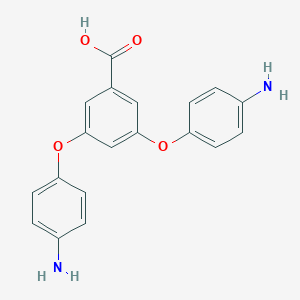

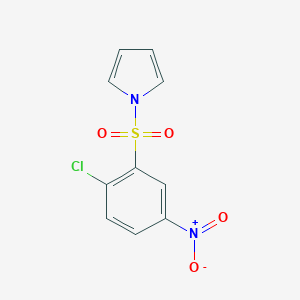
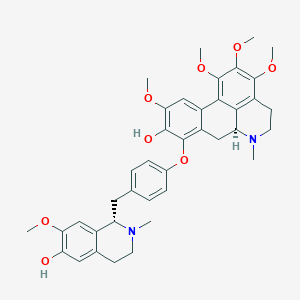


![(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B62804.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
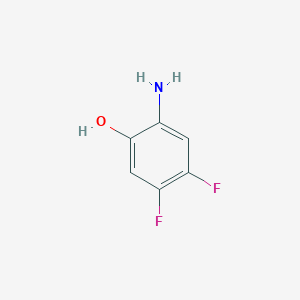
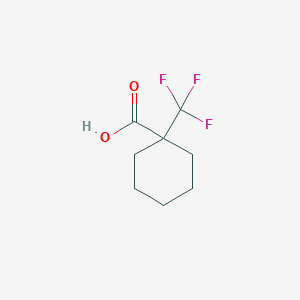

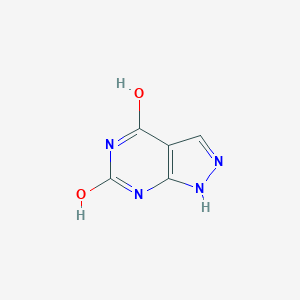
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
